2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-methyl-6-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-16-11(19)3-2-10(14-16)12(20)17-6-4-9(8-17)18-7-5-13-15-18/h2-3,5,7,9H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHSRZJSNYHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Linear Synthesis
A three-step protocol involves:
Convergent Approach
Parallel synthesis of pyridazinone-pyrrolidine and triazole-pyrrolidine subunits followed by final coupling:
- Advantage : Modularity for structural diversification.
- Disadvantage : Requires orthogonal protecting groups (e.g., Fmoc for amines).
Structural Characterization and Validation
NMR Spectroscopy :
Mass Spectrometry :
Challenges and Optimization Strategies
- Regioselectivity in Triazole Formation : Use of bulky ligands (e.g., TBTA) ensures 1,4-regiochemistry over 1,5-isomers.
- Pyridazinone Tautomerism : Acidic conditions (pH 4–5) stabilize the keto form, preventing enolization during reactions.
- Scale-Up Limitations : Continuous-flow reactors mitigate exothermic risks in CuAAC steps, enabling gram-scale production.
Chemical Reactions Analysis
Functional Group Reactivity and Reaction Pathways
The compound’s reactivity is governed by four key regions:
Nucleophilic Substitution at the Dihydropyridazinone Ring
The electron-deficient pyridazinone ring facilitates nucleophilic attacks. For example:
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Amination : Reaction with ammonia or amines at elevated temperatures replaces the carbonyl oxygen with an amine group, forming pyridazine derivatives.
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Halogenation : Chlorination using POCl₃ at reflux yields 3-chloro derivatives, which serve as intermediates for further functionalization.
Triazole Ring Functionalization
The 1,2,3-triazole group exhibits stability under physiological conditions but can undergo:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append additional functional groups .
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C–H Arylation : Palladium-catalyzed coupling with aryl halides installs aryl groups at the triazole’s C5 position .
Amide Hydrolysis and Pyrrolidine Modifications
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Amide Cleavage : Hydrolysis with HCl or NaOH generates a carboxylic acid and a triazole-pyrrolidine amine.
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Pyrrolidine Alkylation : Reaction with alkyl halides forms quaternary ammonium salts, enhancing solubility for biological assays .
Mechanistic Insights from Spectral and Computational Studies
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IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ confirms the presence of the amide carbonyl, which shifts upon hydrolysis .
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NMR Analysis : The dihydropyridazinone’s protons (δ 6.5–7.2 ppm) deshield under oxidative conditions, indicating ring aromatization.
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DFT Calculations : Predict preferential reactivity at the triazole’s N1 position due to higher electron density .
Stability Under Synthetic and Biological Conditions
| Condition | Stability Outcome | Implications |
|---|---|---|
| Aqueous Acid (pH < 3) | Amide hydrolysis dominates, degrading the compound. | Limits oral bioavailability. |
| Oxidative (H₂O₂) | Methyl group oxidizes to carboxylate; triazole remains intact. | Requires protective formulations. |
| Thermal (>100°C) | Decomposition via pyridazinone ring opening. | Dictates storage at low temperatures. |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antiviral activity. The presence of the triazole moiety in 2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one suggests potential applications as antiviral agents. Research has shown that triazole derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, triazole-containing compounds have been evaluated for their efficacy against the measles virus through phenotypic assays that measure viral replication rates .
Cancer Treatment
The compound's structural features may also position it as a candidate for cancer therapeutics. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. The specific interactions of the pyridazine scaffold with cellular targets could enhance its anticancer activity. For example, similar compounds have been documented to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in pyrimidine biosynthesis and is a validated target in cancer therapy .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its design allows for interactions with various biological macromolecules, making it suitable for studying enzyme kinetics and inhibition mechanisms. In particular, studies have focused on its inhibitory effects on DHODH and other relevant enzymes involved in metabolic pathways. Such investigations are pivotal for understanding the compound's mechanism of action and optimizing its pharmacological properties .
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies help predict how well the compound can interact with enzymes or receptors at the molecular level, guiding further experimental validations .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals can be exploited in creating catalysts or sensors. Research has demonstrated the use of similar triazole-containing compounds in developing luminescent materials and conducting polymers .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antiviral Activity | PMC4516315 | Inhibition of measles virus replication via triazole derivatives. |
| Cancer Therapeutics | MDPI Review | Potential anticancer properties through enzyme inhibition (e.g., DHODH). |
| Enzyme Inhibition | IUCr Journal | Insights into binding interactions with metabolic enzymes through molecular docking studies. |
| Material Science | MDPI Materials | Synthesis of functional materials utilizing triazole scaffolds for catalysis and sensing applications. |
Mechanism of Action
The mechanism of action of 2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one: shares structural similarities with other pyridazine and triazole derivatives.
Pyridazine derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.
Uniqueness
The presence of both triazole and pyridazine rings provides a versatile scaffold for drug development and materials science .
Biological Activity
The compound 2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.36 g/mol. Its structure features a pyridazinone core substituted with a triazole and a pyrrolidine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Antibacterial against E. coli | |
| Triazole Derivative B | Antifungal against C. albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study involving the treatment of MCF-7 cells with varying concentrations of the compound, significant cytotoxic effects were observed at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
Another area of research has focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Interaction with DNA: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Summary of Research Findings
Research on This compound indicates promising biological activities:
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via multi-step reactions. Key steps include:
- Triazole-pyrrolidine formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the pyrrolidine ring .
- Core coupling : Amidation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyrrolidine-triazole unit to the pyridazinone core. Anhydrous conditions (e.g., DMF, 0–5°C) are critical to prevent hydrolysis .
- Purification : Gradient silica gel chromatography (ethyl acetate/hexane) isolates the product from regioisomers .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR : 1H/13C NMR identifies proton environments (e.g., pyridazinone C=O at ~165 ppm, triazole protons at δ 7.8–8.2 ppm) and confirms regiochemistry .
- HRMS : Validates molecular mass within 5 ppm error .
- IR : Confirms carbonyl stretches (~1680–1720 cm⁻¹) and triazole C-N bonds .
Q. What are common purification challenges and solutions?
- Byproducts : Regioisomers from triazole formation require chiral HPLC (e.g., amylose columns) for resolution .
- Polar impurities : Reverse-phase C18 chromatography with acetonitrile/water gradients improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) and improves yield by 20–30% .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency compared to dichloromethane .
- Additives : Molecular sieves or scavengers (e.g., Hünig’s base) mitigate side reactions like hydrolysis .
Q. How should researchers resolve contradictions in reported spectral data?
- Reproducibility : Verify reaction conditions (e.g., solvent, temperature) match literature protocols .
- Purity analysis : Use HPLC (≥95% purity) to exclude contaminants affecting NMR/HRMS .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .
Q. What experimental designs are suitable for assessing biological activity?
- In vitro assays : Use dose-response curves (0.1–100 µM) in enzyme inhibition studies (e.g., kinase assays) with positive controls .
- Binding studies : Surface plasmon resonance (SPR) or ITC quantifies target affinity (KD values) .
- Toxicity screening : MTT assays on HEK293 or HepG2 cells evaluate cytotoxicity (IC50) .
Q. How can computational methods predict biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases) using PDB structures .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and metabolic stability .
Q. What strategies improve compound stability during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Buffer compatibility : Test solubility/stability in PBS (pH 7.4) and DMSO via LC-MS over 72 hr .
Data Contradiction Analysis
Example Scenario : Conflicting NMR shifts for the pyrrolidine CH2 group (δ 2.8 ppm in Study A vs. δ 3.2 ppm in Study B).
- Root cause : Different solvents (CDCl3 vs. DMSO-d6) or tautomerism in the triazole ring .
- Resolution : Re-run NMR in identical solvents and compare with computed chemical shifts (e.g., ACD/Labs) .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield | Reference |
|---|---|---|---|
| Coupling Temperature | 0–5°C (amide bond formation) | Prevents decomposition | |
| Solvent | DMF (vs. DCM) | +25% yield | |
| Microwave Irradiation | 80°C, 30 min | +30% efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
